molecular formula C18H14FS+ B8508265 (4-Fluorophenyl)diphenylsulfonium

(4-Fluorophenyl)diphenylsulfonium

Cat. No.: B8508265
M. Wt: 281.4 g/mol
InChI Key: JTOWCKDEJVXWAR-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)diphenylsulfonium is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and one 4-fluorophenyl group, typically paired with a trifluoromethanesulfonate (triflate) counterion . This compound is widely utilized in organic synthesis due to its electrophilic properties, particularly in reactions such as α-imidation of styrenes and cross-coupling processes . Its triflate anion enhances solubility in polar solvents, making it effective in facilitating regioselective transformations .

Properties

Molecular Formula

C18H14FS+

Molecular Weight

281.4 g/mol

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium

InChI

InChI=1S/C18H14FS/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H/q+1

InChI Key

JTOWCKDEJVXWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)diphenylsulfonium typically involves the reaction of diphenylsulfonium salts with 4-fluorophenyl compounds. One common method includes the ion exchange between an ammonium salt and a 4-fluorophenylsulfonium salt . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)diphenylsulfonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)diphenylsulfonium involves the generation of strong acids upon exposure to lightThese protons then catalyze various chemical reactions, making the compound valuable in photolithography and other applications that require precise control of chemical processes .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

(4-Fluorophenyl)diphenylsulfonium demonstrates superior reactivity compared to structurally related onium salts. For instance, in Suzuki-Miyaura couplings, vinyl diphenylsulfonium salts exhibit higher reactivity than vinyl thianthrenium salts (e.g., vinyl thianthrenium tetrafluoroborate). Competition experiments revealed that sulfonium salts undergo faster transmetalation with organoboron reagents, attributed to the stronger electron-withdrawing effect of the diphenylsulfonium group .

Table 1: Reactivity Comparison in Suzuki Couplings

Compound Type Reaction Rate (Relative) Key Feature
Vinyl diphenylsulfonium salts High Enhanced electrophilicity
Vinyl thianthrenium salts Moderate Lower leaving-group ability

Application in Aziridine and α-Imidation Reactions

Diphenylsulfonium salts, including this compound, are pivotal in aziridine formation and α-imidation. For example, reactions with NH-type nucleophiles (e.g., imides) proceed smoothly in DMSO at room temperature, yielding α-imidostyrenes . In contrast, arylthianthrenium salts are less effective in these reactions due to their reduced stability under nucleophilic conditions .

Table 2: Performance in α-Imidation Reactions

Substrate Yield (%) Conditions
[(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium 85–92 DMSO, rt, 2–4 hours
Arylthianthrenium salts <50 Requires harsher conditions

Structural and Crystallographic Comparisons

Crystallographic studies of structurally related compounds highlight the influence of substituents on molecular conformation. For example:

  • 4-Fluorophenylsulfinyl benzofuran derivatives exhibit a near-perpendicular orientation (88.99° dihedral angle) of the 4-fluorophenyl group relative to the benzofuran plane .
  • Isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazoles) show nearly identical crystal packing despite halogen substitution differences (Cl vs. F), with minor adjustments in bond lengths (~0.02–0.05 Å) .

Table 3: Crystallographic Data for Halogen-Substituted Analogues

Compound Space Group Dihedral Angle (°) Key Structural Feature
4-(4-Fluorophenyl)thiazole derivative P̄1 88.99 Planar core; fluorophenyl perpendicular
4-(4-Chlorophenyl)thiazole derivative P̄1 89.12 Similar packing with Cl substitution

Electronic Effects of Substituents

The electronic nature of substituents significantly impacts physicochemical properties. For example:

  • 4-Fluorophenyl groups introduce moderate electron-withdrawing effects, enhancing stability in sulfonated polymers (e.g., sulfonated polyphenylsulfone membranes) .
  • Chlorophenyl analogues (e.g., 4-chlorophenyl phenyl sulfone) exhibit stronger electron-withdrawing character, which improves thermal stability but reduces solubility in organic solvents .

Table 4: Substituent Effects on Material Properties

Compound Key Property Effect of Substituent
This compound Solubility in polar solvents High (triflate counterion)
4-Chlorophenyl phenyl sulfone Thermal stability Enhanced (Cl substituent)

Q & A

Basic Questions

Q. What are the established synthetic routes for (4-Fluorophenyl)diphenylsulfonium salts, and how can purity and structural fidelity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, where diphenylsulfide reacts with a fluorinated aryl halide (e.g., 4-fluorophenyl bromide) in the presence of a Lewis acid catalyst like AlCl₃ .
  • Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural characterization using 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR. For example, the 19F^{19} \text{F} NMR signal at ~-110 ppm confirms the presence of the 4-fluorophenyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what spectral markers should be prioritized?

  • Key Techniques :

  • NMR : 19F^{19} \text{F} NMR identifies fluorine environments, while 1H^1 \text{H} NMR resolves aromatic proton splitting patterns (e.g., para-substitution on the fluorophenyl group).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+^+] at m/z 352.08 for C18_{18}H14_{14}FSS+^+).
  • XRD : Crystal structures (e.g., monoclinic P21_1/c space group) validate bond lengths and angles .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluorophenyl group influence the reactivity of diphenylsulfonium salts in photoredox catalysis or cross-coupling reactions?

  • Mechanistic Insight : The fluorine atom increases electrophilicity at the sulfur center, enhancing its ability to act as a photooxidant in radical reactions. For example, under UV light, the sulfonium salt generates aryl radicals via single-electron transfer (SET), enabling C–H functionalization .
  • Experimental Design : Compare reaction yields and kinetics with non-fluorinated analogs (e.g., diphenylsulfonium triflate) under identical photochemical conditions. Use cyclic voltammetry to quantify redox potentials .

Q. What strategies resolve contradictions in reported thermodynamic stability data for fluorinated sulfonium salts?

  • Data Reconciliation :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures across multiple batches to assess batch-to-batch variability.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and identify metastable intermediates .
  • Interlaboratory Studies : Standardize protocols (e.g., heating rates in DSC) to minimize methodological discrepancies .

Q. How can photochemical reactivity of this compound be optimized for light-mediated synthetic applications?

  • Optimization Framework :

  • Wavelength Screening : Test UV (254–365 nm) vs. visible-light activation.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance radical stability.
  • Additives : Use redox mediators like Ru(bpy)32+_3^{2+} to lower activation energy .
    • Case Study : A 2024 study demonstrated 85% yield in aryl C–H cyanation using 365 nm irradiation and 2 mol% photocatalyst .

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